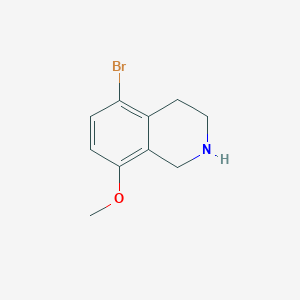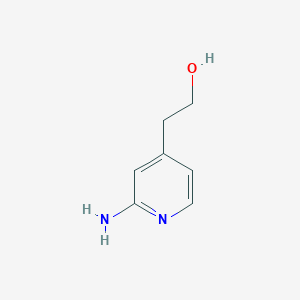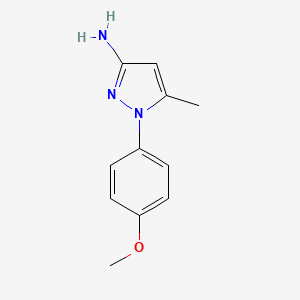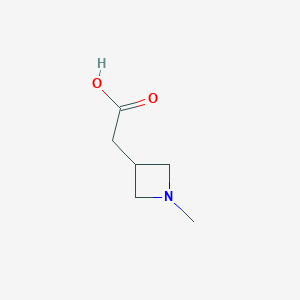
2-(Oxan-4-yl)pyrrolidine
Übersicht
Beschreibung
2-(Oxan-4-yl)pyrrolidine, also known as 4-Oxopyrrolidine-2-carboxylic acid, is a cyclic amino acid that has gained attention in recent years due to its potential use in various scientific research applications. This compound is synthesized through a specific method and has been found to exhibit unique biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2-(Oxan-4-yl)pyrrolidine is not fully understood. However, it is believed that the compound acts as a chiral auxiliary by forming a complex with the substrate, which then undergoes a reaction to form the desired product. In the case of its antiviral activity, it is believed that the compound inhibits the replication of the influenza virus.
Biochemical and Physiological Effects:
2-(Oxan-4-yl)pyrrolidine has been found to exhibit unique biochemical and physiological effects. Studies have shown that the compound has a high affinity for certain receptors in the brain, which may have implications for its use in the treatment of neurological disorders. Additionally, the compound has been found to exhibit antioxidant activity, which may have implications for its use in the treatment of various diseases such as cancer and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(Oxan-4-yl)pyrrolidine in lab experiments is its ability to act as a chiral auxiliary in asymmetric synthesis. This compound has been found to be an effective chiral auxiliary, which can simplify the synthesis of chiral compounds. However, one limitation of using this compound is its relatively high cost compared to other chiral auxiliaries.
Zukünftige Richtungen
There are several future directions for the use of 2-(Oxan-4-yl)pyrrolidine in scientific research. One area of research is its use in the synthesis of new chiral compounds. Additionally, the compound's potential use in the treatment of neurological disorders and diseases such as cancer and cardiovascular disease warrants further investigation. Further studies are also needed to fully understand the mechanism of action of the compound and its potential side effects.
In conclusion, 2-(Oxan-4-yl)pyrrolidine is a cyclic amino acid that has gained attention in recent years due to its potential use in various scientific research applications. This compound is synthesized through a specific method and has been found to exhibit unique biochemical and physiological effects. While there are limitations to its use, the potential applications of 2-(Oxan-4-yl)pyrrolidine in scientific research warrant further investigation.
Wissenschaftliche Forschungsanwendungen
2-(Oxan-4-yl)pyrrolidine has been found to have potential use in various scientific research applications. One area of research that has gained attention is its use as a chiral auxiliary in asymmetric synthesis. This compound has been found to be an effective chiral auxiliary in the synthesis of various compounds such as amino acids, peptides, and alkaloids. Additionally, 2-(Oxan-4-yl)pyrrolidine has been found to exhibit antiviral activity against the influenza virus.
Eigenschaften
IUPAC Name |
2-(oxan-4-yl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-9(10-5-1)8-3-6-11-7-4-8/h8-10H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAYTBQWOPZZIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylbenzoic acid](/img/structure/B3232543.png)

![Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine](/img/structure/B3232558.png)



![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4,5-difluorobenzoic acid](/img/structure/B3232588.png)